2-(Tritylthio)acetic acid

Overview

Description

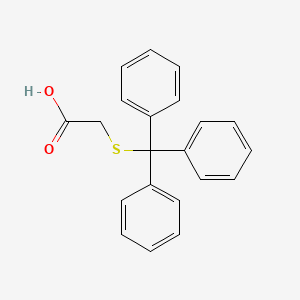

2-(Tritylthio)acetic acid, also known by its IUPAC name (tritylsulfanyl)acetic acid, is a compound with the molecular formula C21H18O2S and a molecular weight of 334.44 g/mol . This compound is characterized by the presence of a tritylthio group attached to an acetic acid moiety. It is a solid at room temperature and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tritylthio)acetic acid typically involves the reaction of trityl chloride with thioglycolic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Tritylthio)acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the tritylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The tritylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed:

Oxidation: Formation of tritylsulfoxide or tritylsulfone.

Reduction: Formation of 2-(tritylthio)ethanol.

Substitution: Formation of tritylthio derivatives with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

2-(Tritylthio)acetic acid is synthesized from thioacetic acid and trityl chloride. The reaction typically yields the desired product with high efficiency within a few hours. Its molecular formula is , with a molecular weight of 334.43 g/mol. The compound is characterized by its moderate solubility and favorable lipophilicity, making it suitable for various biological applications .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of thioredoxin reductase (TrxR), an enzyme overexpressed in many cancer cells. Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis. For instance, derivatives of this compound have shown promising results in inhibiting TrxR activity in human neuroblastoma cells, suggesting a pathway for developing new anticancer therapies .

Drug Delivery Systems

The compound has been utilized in the development of prodrugs that enhance the delivery of active pharmaceutical ingredients to target tissues. For example, the incorporation of this compound into prodrug formulations has demonstrated improved cellular uptake and bioavailability, particularly in brain tissue, which is critical for treating central nervous system disorders .

Case Study 1: TrxR Inhibition

A study investigated the effects of this compound on TrxR inhibition in cancer cell lines. The results indicated that derivatives of this compound effectively inhibited TrxR with IC50 values in the low micromolar range, leading to significant cytotoxic effects on cancer cells while sparing normal cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound derivative A | 4.6 | SH-SY5Y (neuroblastoma) |

| This compound derivative B | 16.9 | Rat liver |

Case Study 2: Prodrug Development

In another study, researchers designed prodrugs based on this compound to enhance drug delivery across the blood-brain barrier (BBB). The prodrugs exhibited significantly higher cellular penetration compared to their parent compounds, demonstrating the potential for improved therapeutic efficacy in neurological disorders .

| Prodrug | Delivery Efficiency | Target Tissue |

|---|---|---|

| Prodrug A | High | Brain |

| Prodrug B | Moderate | Peripheral tissues |

Mechanism of Action

The mechanism of action of 2-(Tritylthio)acetic acid involves its interaction with thiol-containing enzymes and proteins. The tritylthio group can form reversible covalent bonds with thiol groups, thereby modulating the activity of these biomolecules. This interaction can affect various cellular pathways, including redox signaling and enzyme regulation .

Comparison with Similar Compounds

Tritylthiol: Similar in structure but lacks the acetic acid moiety.

Thioglycolic Acid: Contains a thiol group but lacks the trityl group.

Tritylthioethanol: Similar but with an alcohol group instead of a carboxylic acid.

Uniqueness: 2-(Tritylthio)acetic acid is unique due to the presence of both the tritylthio and acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and biological applications .

Biological Activity

2-(Tritylthio)acetic acid, a compound characterized by its unique tritylthio group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C16H18O2S

- CAS Number : 34914-36-8

The compound features a tritylthio group that enhances its stability and solubility in various solvents, making it suitable for biological applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Interaction with Receptors : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

- Antioxidant Properties : The presence of the thiol group may confer antioxidant capabilities, protecting cells from oxidative stress.

Biological Activities

Research has demonstrated a range of biological activities associated with this compound:

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and UISO-SQC-1 (squamous cervix carcinoma). The compound's ability to induce apoptosis in these cells has been documented .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

- Antimicrobial Properties : this compound has shown antimicrobial activity against both bacterial and fungal strains, indicating its potential as a biocide or preservative agent in various applications .

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

- Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells, with an IC50 value of approximately 25 µM. This suggests a potent anticancer effect that warrants further investigation into its mechanism .

- Anti-inflammatory Mechanism : In vivo models showed that administration of this compound led to reduced edema in mice subjected to inflammatory stimuli. The compound was able to inhibit COX-2 expression significantly, which is crucial for mediating inflammation .

- Antimicrobial Activity : A comparative study indicated that this compound exhibited stronger antibacterial effects against Staphylococcus aureus than traditional antibiotics like penicillin. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2-tritylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2S/c22-20(23)16-24-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRPHZROJNDXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401163 | |

| Record name | 2-(tritylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34914-36-8 | |

| Record name | 2-(tritylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.